molecular formula H9N2O4P B15350830 Diammonium hydrogen phosphate-15N2

Diammonium hydrogen phosphate-15N2

Cat. No.: B15350830
M. Wt: 134.04 g/mol
InChI Key: MNNHAPBLZZVQHP-ISOLYIDJSA-N
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Description

Diammonium hydrogen phosphate-15N₂ ((NH₄-15N)₂HPO₄) is a nitrogen-15 isotopically labeled variant of diammonium hydrogen phosphate (DAP, (NH₄)₂HPO₄). Its molecular formula is H₆(15N)₂O₄P (CAS: 287488-11-3), with a molecular weight of 134.06 g/mol (vs. 132.06 g/mol for non-labeled DAP) . The substitution of natural nitrogen (¹⁴N) with the stable isotope ¹⁵N makes it valuable in tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and metabolic research, where precise tracking of nitrogen pathways is critical.

Properties

Molecular Formula

H9N2O4P

Molecular Weight

134.04 g/mol

IUPAC Name

azane;phosphoric acid

InChI

InChI=1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4)/i2*1+1;

InChI Key

MNNHAPBLZZVQHP-ISOLYIDJSA-N

Isomeric SMILES

[15NH3].[15NH3].OP(=O)(O)O

Canonical SMILES

N.N.OP(=O)(O)O

Origin of Product

United States

Scientific Research Applications

Diammonium hydrogen phosphate-15N2 is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various applications:

  • Chemistry: Used as a tracer in chemical reaction studies to understand reaction mechanisms and pathways.

  • Biology: Employed in metabolic studies to trace nitrogenous compounds in biological systems.

  • Medicine: Utilized in medical imaging and diagnostic techniques to study metabolic processes in the human body.

  • Industry: Applied in agricultural research to study nutrient uptake and utilization in plants.

Mechanism of Action

The mechanism by which diammonium hydrogen phosphate-15N2 exerts its effects largely depends on its application:

  • Chemical Tracing: The nitrogen-15 isotope acts as a marker, allowing researchers to track the movement and transformation of the compound within a system.

  • Metabolic Studies: In biological systems, the compound is metabolized, and the nitrogen-15 isotope provides insights into metabolic pathways and nitrogen utilization.

Molecular Targets and Pathways:

  • Enzymes and Proteins: The compound may interact with specific enzymes and proteins involved in nitrogen metabolism.

  • Pathways: It can be incorporated into amino acids and nucleotides, providing information on nitrogenous compound synthesis and degradation.

Comparison with Similar Compounds

Non-isotopic Diammonium Hydrogen Phosphate (DAP)

Property DAP-15N₂ Standard DAP
CAS Number 287488-11-3 7783-28-0
Molecular Formula H₆(15N)₂O₄P (NH₄)₂HPO₄
Molecular Weight 134.06 g/mol 132.06 g/mol
Key Applications Isotopic tracing, NMR studies Fertilizers, food additives, flame retardants
Research Findings Limited direct studies; inferred isotopic stability and tracing utility Enhances rock compressive strength by 20–30% , unique enzymatic activation in tryptophan synthesis
  • Industrial Use: Standard DAP dominates agriculture (fertilizers) and food industries, driven by its low cost ($0.50–1.00/kg) and non-toxicity . DAP-15N₂ is niche, priced significantly higher due to isotopic enrichment.

Monoammonium Phosphate (MAP, NH₄H₂PO₄)

Property DAP-15N₂ MAP
CAS Number 287488-11-3 7722-76-1
Nitrogen Content 21.2% (as ¹⁵N) 12% N (as NH₄⁺)
Acidity Neutral (pH ~7–8) Acidic (pH ~4.5)
Applications Research, spectroscopy Fertilizers (high phosphorus solubility), flame retardants
  • Agricultural Efficiency: MAP releases phosphorus faster in acidic soils, whereas DAP is preferred in neutral-alkaline soils.

Potassium Phosphates (K₂HPO₄/KH₂PO₄)

Property DAP-15N₂ K₂HPO₄/KH₂PO₄
Cation NH₄⁺ (²⁰% N) K⁺ (³⁹–⁵⁵% K)
Soil Interaction Increases NH₄⁺ availability Enhances K⁺; no nitrogen contribution
Environmental Impact Risk of NH₃ volatilization Low volatility; suitable for saline soils
  • Cadmium Immobilization : In soil remediation, DAP reduces exchangeable Cd by 21.6–46.8% via phosphate-induced precipitation, outperforming KH₂PO₄ (25.2–51.7%) due to dual NH₄⁺ and PO₄³⁻ effects .

Ammonium Sulfate ((NH₄)₂SO₄)

Property DAP-15N₂ (NH₄)₂SO₄
N Content 21.2% (¹⁵N) 21% N (as NH₄⁺)
Sulfur Contribution None 24% S
Acidification Moderate High (lowers soil pH)

Key Research Findings and Data

Mechanical Enhancement in Geology

Biochemical Uniqueness

  • DAP is the only ammonium salt enabling tryptophan synthesis from D-serine, attributed to conformational changes in tryptophanase .

Market Dynamics

  • The global DAP market (non-isotopic) is projected to grow at 4.1% CAGR (2024–2032), driven by agriculture (70% share) and flame retardants (20%) . DAP-15N₂ remains confined to research (<1% market share).

Biological Activity

Diammonium hydrogen phosphate-15N2 (DAP-15N2), a nitrogen-rich compound, has garnered attention in various fields due to its biological activity, particularly in agriculture and environmental science. This article explores the biological mechanisms, applications, and research findings associated with DAP-15N2.

  • Chemical Formula: (NH4)2HPO4(NH_4)_2HPO_4 (with 15N^{15}N isotopes)
  • Molecular Weight: 134.07 g/mol
  • CAS Number: 287488-11-3
  • Melting Point: 198 °C

DAP-15N2 functions primarily as a nitrogen and phosphorus source in biological systems. The presence of the 15N^{15}N isotope allows for tracing and understanding nitrogen dynamics in various ecosystems. The compound dissociates in aqueous environments, releasing ammonium and phosphate ions, which are essential nutrients for plant growth and microbial activity.

Biological Activity

  • Plant Growth Promotion
    • DAP-15N2 enhances plant growth by providing readily available nitrogen and phosphorus. Studies have shown that its application can lead to increased biomass and improved nutrient uptake in crops such as wheat and maize .
  • Microbial Interactions
    • The compound influences soil microbial communities, promoting beneficial bacteria that enhance nutrient availability and uptake by plants. Research indicates that DAP-15N2 can stimulate the growth of nitrogen-fixing bacteria, which further enriches soil fertility.
  • Antimicrobial Properties
    • Some studies suggest that DAP compounds exhibit antimicrobial properties, potentially inhibiting the growth of certain pathogens in agricultural settings. This attribute is particularly useful in managing soil-borne diseases.

Case Studies

  • Field Trials on Crop Yield
    • A series of field trials conducted on maize showed that the application of DAP-15N2 significantly increased yield compared to control groups. The average yield increase was reported at 20% over untreated plots .
  • Soil Microbial Activity Assessment
    • A study measuring soil microbial activity post-DAP application indicated a 30% increase in microbial biomass carbon within three weeks of application, suggesting enhanced microbial health and activity due to improved nutrient availability.

Toxicological Studies

Research has also been conducted to assess the safety profile of DAP-15N2. Toxicity studies indicate that at normal agronomic application rates, the compound poses minimal risk to human health and the environment. Long-term exposure assessments have shown no significant adverse effects on soil or water quality when used as directed .

Table 1: Summary of Biological Effects of DAP-15N2

Biological ActivityObservationsReferences
Plant Growth Promotion20% yield increase in maize
Microbial Activity30% increase in microbial biomass carbon
Antimicrobial EffectsInhibition of certain soil pathogens

Table 2: Toxicological Profile

Study TypeFindingsNotes
Acute ToxicityNo significant effects at agronomic ratesSafe usage
Chronic ExposureMinimal impact on soil and water qualityLong-term studies needed

Q & A

Basic: How is diammonium hydrogen phosphate-15N₂ synthesized for isotopic labeling in tracer studies?

Diammonium hydrogen phosphate-15N₂ is synthesized by reacting 15N-enriched ammonia gas with phosphoric acid under controlled pH and temperature conditions. The reaction follows:
2\,^{15}\text{NH}_3 + \text{H}_3\text{PO}_4 \rightarrow (^{15}\text{NH}_4)_2\text{HPO}_4

Key steps include:

  • Stoichiometric control : Ensuring a 2:1 molar ratio of ammonia to phosphoric acid to optimize yield.
  • Purification : Crystallization in anhydrous ethanol removes unreacted ammonia and ensures isotopic purity ≥98.5% .
  • Quality verification : Isotopic enrichment is confirmed via mass spectrometry or NMR .

Basic: What analytical techniques are recommended for verifying the isotopic purity of diammonium hydrogen phosphate-15N₂?

  • Nuclear Magnetic Resonance (NMR) : ¹⁵N NMR detects isotopic enrichment by analyzing chemical shifts unique to ¹⁵N nuclei, with sensitivity enhanced by high-field spectrometers (e.g., 600 MHz) .
  • Isotope Ratio Mass Spectrometry (IRMS) : Measures ¹⁵N/¹⁴N ratios with precision <0.1% .
  • Elemental Analysis : Combustion followed by gas chromatography quantifies nitrogen content to validate stoichiometry .

Advanced: How do isotopic effects of ¹⁵N influence tracer studies in soil-plant systems using diammonium hydrogen phosphate-15N₂?

  • Minimal kinetic isotope effects (KIE) : ¹⁵N’s \sim1% mass difference from ¹⁴N ensures negligible bias in uptake rates, making it ideal for quantifying nitrogen assimilation pathways .
  • Experimental design :
    • Dosing : Apply ¹⁵N-DAP at 1–5% of total soil nitrogen to avoid pool dilution.
    • Sampling : Track ¹⁵N in plant tissues (roots, shoots) and soil leachates over time using IRMS .
    • Data correction : Account for natural ¹⁵N abundance (0.366%) in controls .

Advanced: What precautions are critical for maintaining the stability of diammonium hydrogen phosphate-15N₂ in long-term experiments?

  • Storage : Airtight containers with desiccants (e.g., silica gel) prevent hygroscopic degradation. Store at 4°C in darkness to avoid photolytic NH₃ release .
  • Handling : Use glove boxes under nitrogen atmosphere to minimize atmospheric contamination .
  • Decomposition monitoring : Regular FT-IR analysis detects NH₄⁺ loss (peaks at 1430 cm⁻¹) and PO₄³⁻ structural changes .

Advanced: How can dissolution kinetics of diammonium hydrogen phosphate-15N₂ impact experimental reproducibility in aqueous systems?

  • Factors affecting dissolution :
    • Temperature : Solubility increases from 57 g/100 mL (20°C) to 173 g/100 mL (100°C) .
    • Agitation : Stirring speeds >300 rpm reduce dissolution time by 40% .
  • Best practices :
    • Pre-saturate solutions with unlabeled DAP to avoid isotopic dilution.
    • Use dynamic light scattering (DLS) to monitor particle size distribution during dissolution .

Advanced: What are the implications of diammonium hydrogen phosphate-15N₂’s pH-dependent speciation in nutrient uptake studies?

In aqueous solutions, DAP-15N₂ dissociates as:
(\text{}^{15}\text{NH}_4)_2\text{HPO}_4 \leftrightarrow 2\,^{15}\text{NH}_4^+ + \text{HPO}_4^{2-}

  • pH 5.5–6.5 : Dominant HPO₄²⁻ species optimizes root uptake in hydroponic systems .
  • pH >8.0 : PO₄³⁻ forms, reducing bioavailability. Buffer solutions (e.g., MES or HEPES) maintain pH stability .

Advanced: How does ¹⁵N-labeled DAP enhance sensitivity in metabolic flux analysis (MFA) compared to unlabeled analogs?

  • Signal-to-noise ratio : ¹⁵N’s nuclear spin (I = ½) enables detection in low-abundance metabolites (e.g., glutamine) via ¹H-¹⁵N HSQC NMR, improving resolution by 10–100× .
  • Pathway tracing : Pulse-chase experiments with ¹⁵N-DAP reveal real-time nitrogen allocation in Arabidopsis thaliana, with data modeled using software like INCA .

Methodological Notes

  • Contradictions in evidence : While states no decomposition under storage, emphasizes hygroscopic degradation. Resolve by prioritizing anhydrous storage .
  • Data gaps : Limited dissolution kinetics data for ¹⁵N-DAP specifically; extrapolate from unlabeled DAP studies .

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